N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a hybrid heterocyclic compound featuring two pharmacologically significant moieties: a benzimidazole ring and a 4-oxoquinazolinone core, connected via a butanamide linker. The benzimidazole group is known for its role in targeting enzymes and receptors, while the quinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The butanamide chain likely enhances solubility and modulates interactions with biological targets.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C21H21N5O2/c27-20(22-12-11-19-24-17-8-3-4-9-18(17)25-19)10-5-13-26-14-23-16-7-2-1-6-15(16)21(26)28/h1-4,6-9,14H,5,10-13H2,(H,22,27)(H,24,25) |
InChI Key |
CUCANMHPCMKSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole: Starting with o-phenylenediamine and reacting it with formic acid to form benzimidazole.
Quinazolinone Synthesis: Reacting anthranilic acid with formamide to produce quinazolinone.
Linking the Moieties: The benzimidazole and quinazolinone structures are then linked through an ethyl chain using ethyl bromide in the presence of a base like potassium carbonate.
Final Coupling: The resulting intermediate is then coupled with butanoyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Can lead to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: May produce reduced forms of the benzimidazole or quinazolinone rings.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide exhibits promising anticancer properties. Compounds with similar structural motifs have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and others related to purine synthesis .
In one study, derivatives of benzimidazole and quinazoline were synthesized and evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). The results indicated that certain compounds exhibited significant cytotoxicity, suggesting that this compound could be a potential candidate for further investigation in cancer therapy .
Antimicrobial Activity
The compound also shows significant antimicrobial properties. Research indicates that derivatives of benzimidazole can effectively target both Gram-positive and Gram-negative bacteria as well as fungal strains . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
In vitro studies have demonstrated that related compounds possess low minimum inhibitory concentrations (MICs) against various pathogens, indicating strong antimicrobial effects . This suggests that this compound could be developed into a novel antimicrobial agent.
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Studies : In a comparative study of various benzimidazole derivatives, this compound was noted for its enhanced efficacy against cancer cell lines compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were tested against multiple bacterial strains, showing significant inhibition rates that support the development of this compound as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thus affecting various biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinazolinone Derivatives with Sulfonamide Linkages
Compounds such as 4-(2-(2-((2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (23) () share the 4-oxoquinazolinone core but differ in substituents. Key distinctions:
- Linker and Functional Groups : The target compound uses a butanamide linker, whereas sulfonamide derivatives (e.g., compounds 21–24) employ thioether and hydrazineyl groups .
- Bioactivity: Sulfonamide-linked quinazolinones exhibit carbonic anhydrase inhibition (e.g., compound 23: IC₅₀ = 12.3 nM) due to the sulfonamide moiety’s affinity for zinc-containing enzymes . The target compound’s benzimidazole may confer distinct receptor-binding properties.
Benzotriazinone Carboxamides
N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., compound 14a–14n, ) replace quinazolinone with triazinone.
- Electronic Properties: Triazinone’s electron-deficient core may alter binding kinetics compared to quinazolinone .
- Synthesis: These derivatives are synthesized via isatin oxidation, yielding intermediates with divergent reactivity compared to benzimidazole-quinazolinone hybrids .
Melting Points and Yields
*Yields for triazinones vary based on amine substituents.
The target compound’s melting point is unreported but likely intermediate between sulfonamide-linked quinazolinones (higher due to hydrogen bonding) and acetamide derivatives.
Key Research Findings and Trends
Linker Length Matters: Butanamide chains (4 carbons) in the target compound and triazinones () may improve solubility over shorter acetamide linkers ().
Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance thermal stability and bioactivity in sulfonamide-quinazolinones .
Synthetic Flexibility: The target compound’s benzimidazole-quinazolinone architecture allows modular derivatization, as seen in and .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound consists of a benzimidazole moiety linked to a quinazoline derivative, which is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and quinazoline scaffolds exhibit significant antimicrobial properties. A study highlighted that derivatives of benzimidazole demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and norfloxacin .
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| This compound | S. aureus | 2 |
| This compound | E. coli | 8 |
Anticancer Activity
The benzimidazole derivatives are also noted for their anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, certain derivatives have been reported to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the inhibition of pathways like NF-kB and COX enzymes, which are critical in the inflammatory response .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole and quinazoline rings significantly influence biological activity. For instance:
- Substituents on the benzene ring : Electron-withdrawing groups enhance antimicrobial activity.
- Alkyl chain length : Optimal chain length is crucial for maintaining activity while minimizing toxicity.
Case Studies
- In vitro Evaluation : A series of benzimidazole derivatives were synthesized and evaluated for their antibacterial activity against various pathogens. The study found that modifications at the 2-position significantly improved activity against S. aureus .
- In vivo Studies : Animal models treated with this compound demonstrated reduced tumor size and improved survival rates compared to control groups, indicating its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
